2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a triazolotriazine derivative featuring a thioacetamide linker and a substituted phenyl group. Its molecular formula is C₂₀H₂₄N₈O₂S, with a molecular weight of 440.5 g/mol (calculated). Key structural elements include:
- A fused [1,2,4]triazolo[4,3-a][1,3,5]triazine core with ethylamino substituents at positions 5 and 5.
- A thioether bridge (-S-) at position 3, connecting to an acetamide group.
- A 2-methoxy-5-methylphenyl moiety as the terminal substituent.
The compound’s Topological Polar Surface Area (TPSA) is 144 Ų, indicative of high hydrogen-bonding capacity, which influences solubility and bioavailability. Computed properties include a logP (XLogP3) of 3.4, suggesting moderate lipophilicity .
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2S/c1-5-19-15-22-16(20-6-2)26-17(23-15)24-25-18(26)29-10-14(27)21-12-9-11(3)7-8-13(12)28-4/h7-9H,5-6,10H2,1-4H3,(H,21,27)(H2,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZBHTSMAIHYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound was found to bind with pcaf (p300/cbp-associated factor), a protein that plays a crucial role in gene expression.
Mode of Action
It can be inferred from a related compound that it may interact with its target by binding to it, thereby potentially influencing the function of the target.
Biochemical Pathways
Given the potential interaction with pcaf, it could be involved in pathways related to gene expression.
Result of Action
A related compound demonstrated cytotoxic activity against several cancer cell lines, suggesting potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolotriazine-thioacetamide derivatives. Below is a detailed comparison with analogs reported in the literature:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on substituent contributions.
Key Findings
Substituent Effects on Lipophilicity :
- The target compound’s logP (3.4) aligns with analogs bearing methoxy groups (e.g., 3-methoxyphenyl derivative: logP 3.4) .
- Nitro-substituted analogs (e.g., 4-ethoxy-2-nitrophenyl) exhibit higher logP (~4.1) due to the electron-withdrawing nitro group enhancing lipophilicity .
Hydrogen-Bonding and Solubility: The TPSA of 144 Ų is consistent across triazolotriazine-thioacetamides with polar substituents (e.g., methoxy, ethylamino) . Compounds like N-{2,2,2-trichloro-...}acetamide (TPSA 98 Ų) have reduced solubility due to nonpolar trichloroethyl groups .
Synthetic Challenges :
- Intermediate isolation difficulties, as seen in N-{2,2,2-trichloro-...}thioacetamide synthesis , highlight the sensitivity of thioamide-linked compounds to reaction conditions.
- The target compound’s methoxy-methylphenyl group may improve synthetic yield compared to nitro-substituted analogs, which often require harsh conditions .
Biological Relevance: Ethylamino groups on the triazolotriazine core are critical for interactions with biological targets (e.g., kinases), as seen in related compounds . The 2-methoxy-5-methylphenyl group may enhance metabolic stability compared to unsubstituted phenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
